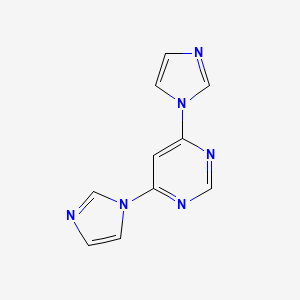
4,6-Bis(1H-imidazol-1-yl)pyrimidine
描述
4,6-Bis(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1H-imidazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4,6-Bis(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient pyrimidine ring.
Oxidation and Reduction: The imidazole rings can undergo oxidation and reduction reactions, which can be utilized to modify the compound’s electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases like potassium carbonate or sodium hydride, and solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
4,6-Bis(1H-imidazol-1-yl)pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Bis(1H-imidazol-1-yl)pyrimidine largely depends on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation. The imidazole rings can coordinate with metal ions, which is crucial in catalytic processes where the compound acts as a ligand .
相似化合物的比较
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Bis(1H-imidazol-1-yl)pyrimidine.
2,4,6-Tris(1H-imidazol-1-yl)pyrimidine: A compound with an additional imidazole ring, offering different electronic and steric properties.
4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines: These compounds have similar structural motifs and are studied for their biological activities.
Uniqueness: this compound is unique due to its balanced combination of imidazole and pyrimidine rings, which provides a versatile platform for various chemical modifications and applications. Its ability to form stable metal complexes and interact with biological targets makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4,6-di(imidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHKZTUILYWBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)
![ethyl 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)

![3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one](/img/structure/B2607587.png)
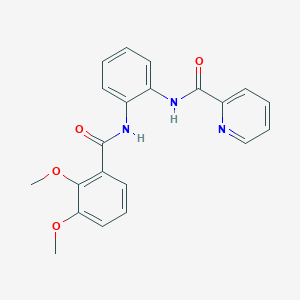
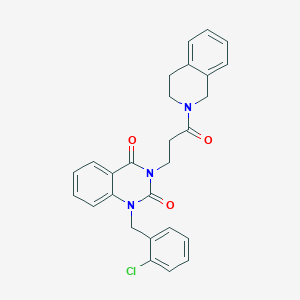
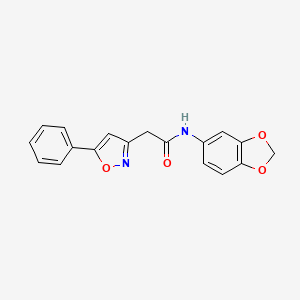

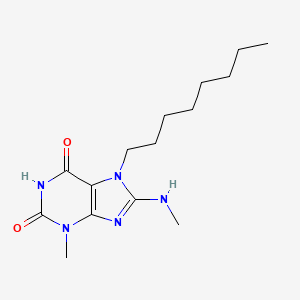
![2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2607596.png)
![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)
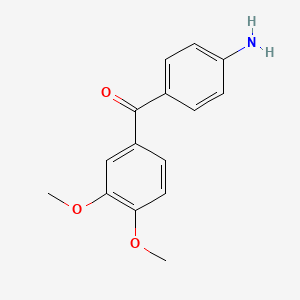
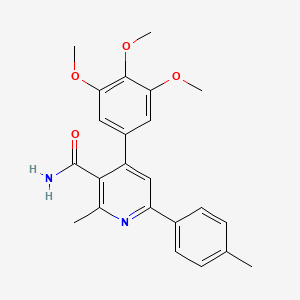
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)
